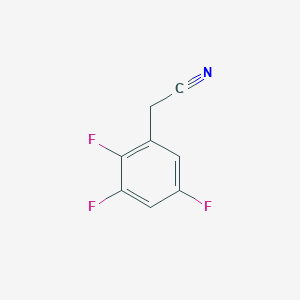

2,3,5-Trifluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,5-trifluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOYNOOXHLNVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380728 | |

| Record name | 2,3,5-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243666-14-0 | |

| Record name | 2,3,5-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243666-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3,5-Trifluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined physical property data for 2,3,5-Trifluorophenylacetonitrile is limited. This guide provides data for the closely related isomer, 2,4,5-Trifluorophenylacetonitrile, for reference, alongside generalized experimental protocols for determining key physical properties applicable to this class of compounds.

Introduction

Trifluorophenylacetonitrile isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of the fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and physical characteristics. This guide focuses on the physical properties of this compound, a compound of interest in synthetic and medicinal chemistry. Due to the scarcity of specific data for the 2,3,5-isomer, this document also presents information on the more extensively characterized 2,4,5-Trifluorophenylacetonitrile to provide a comparative context.

Physicochemical Properties

The following table summarizes the available physical and chemical properties for 2,4,5-Trifluorophenylacetonitrile. These values serve as an estimation for the 2,3,5-isomer, although variations are expected due to the different fluorine substitution patterns.

| Property | Value (for 2,4,5-Trifluorophenylacetonitrile) | Source |

| Molecular Formula | C₈H₄F₃N | [1][2] |

| Molecular Weight | 171.12 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 214.4 ± 35.0 °C (Predicted) | |

| Density | 1.334 ± 0.06 g/cm³ (Predicted for 2,3,6-isomer) | [4] |

| Solubility | Soluble in polar organic solvents | [3] |

| CAS Number | 220141-74-2 | [1][2] |

Experimental Protocols

The boiling point of a liquid is a key indicator of its purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Small-scale distillation or reflux apparatus

-

Heating mantle or sand bath

-

Thermometer

-

Boiling chips or magnetic stir bar

Procedure:

-

A small volume (e.g., 5 mL) of the sample is placed in a round-bottomed flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The flask is fitted with a condenser in a reflux position (vertically).

-

A thermometer is positioned so that the bulb is just below the level of the side arm of the condenser, ensuring it measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

The liquid is gradually heated until it boils and a ring of condensing vapor is observed refluxing in the lower part of the condenser.

-

The temperature is recorded when it stabilizes; this is the boiling point of the substance. The atmospheric pressure should also be recorded as boiling point is pressure-dependent.

Density, the mass per unit volume, is another fundamental physical property.

Apparatus:

-

Pycnometer (specific gravity bottle) or a volumetric flask

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer (W1) is accurately measured.

-

The pycnometer is filled with distilled water and its mass is measured again (W2). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with the sample liquid (this compound), and its mass is measured (W3).

-

The density of the sample is calculated using the known density of water at the recorded temperature.

Characterization and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated organic compounds.

Given the presence of fluorine atoms, ¹⁹F NMR is a particularly useful technique for characterizing trifluorophenylacetonitrile isomers. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide a unique fingerprint for each isomer, allowing for unambiguous identification. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a valuable analytical method.

Synthetic Workflow

The synthesis of trifluorophenylacetonitriles typically involves the reaction of a corresponding trifluorobenzyl halide with a cyanide salt. The following diagram illustrates a general synthetic pathway.

Caption: General synthesis of this compound.

References

An In-depth Technical Guide to 2,4,5-Trifluorophenylacetonitrile

An important note on nomenclature: Initial searches for "2,3,5-Trifluorophenylacetonitrile" did not yield a corresponding CAS number or substantial technical data. The vast majority of scientific literature and chemical supplier databases point to 2,4,5-Trifluorophenylacetonitrile as the correct and commonly used isomer in research and development. This guide will, therefore, focus on the latter compound.

Audience: This document is intended for researchers, scientists, and drug development professionals who require detailed technical information on 2,4,5-Trifluorophenylacetonitrile.

Core Compound Identification

2,4,5-Trifluorophenylacetonitrile, also known as 2,4,5-Trifluorobenzyl cyanide, is a fluorinated aromatic nitrile.[1] It serves as a crucial building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its stability and reactivity, making it a valuable intermediate in organic synthesis.[1]

Quantitative Data Presentation

The following tables summarize the key physical, chemical, and spectroscopic properties of 2,4,5-Trifluorophenylacetonitrile.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 220141-74-2 | [2][3] |

| Molecular Formula | C₈H₄F₃N | [2][3][4] |

| Molecular Weight | 171.12 g/mol | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Boiling Point | 78 °C at 5 mmHg | [4] |

| 214.4 ± 35.0 °C (Predicted) | [2][6] | |

| Density | 1.35 g/cm³ | [4] |

| Refractive Index | n20/D 1.47 | [4] |

| Solubility | Soluble in polar organic solvents like Chloroform (Slightly) and Methanol (Slightly).[2][5] |

Table 2: Spectroscopic Data

| Spectroscopy | Expected Peaks and Chemical Shifts |

| ¹H NMR | Aromatic Protons (Ar-H): ~7.0-7.5 ppm (complex multiplets due to F-H coupling). Methylene Protons (-CH₂-): ~3.7-4.0 ppm (singlet or triplet, may show coupling to adjacent fluorine atoms). |

| ¹³C NMR | Nitrile Carbon (-C≡N): ~115-120 ppm. Aromatic Carbons (Ar-C): ~105-160 ppm (multiple signals, complex splitting patterns due to C-F coupling). Methylene Carbon (-CH₂-): ~20-30 ppm. |

| IR Spectroscopy | Nitrile Stretch (-C≡N): Strong, sharp peak around 2240-2260 cm⁻¹. C-F Stretch: Strong peaks in the range of 1000-1400 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

Experimental Protocols

Synthesis of 2,4,5-Trifluorophenylacetonitrile

A common method for the preparation of 2,4,5-Trifluorophenylacetonitrile involves the reaction of 2,4,5-Trifluorobenzyl chloride with a cyaniding agent in an ionic liquid. This method is advantageous due to its mild reaction conditions, high product purity, and the recyclable nature of the ionic liquid solvent.

Materials:

-

2,4,5-Trifluorobenzyl chloride

-

Sodium cyanide (or Potassium cyanide)

-

Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate - [BMIm]PF₆)

-

Deionized water

-

Dichloromethane

Procedure:

-

In a reaction vessel, dissolve sodium cyanide in the ionic liquid. The concentration of 2,4,5-Trifluorobenzyl chloride in the ionic liquid is typically maintained between 1.5M and 2.5M.

-

Heat the mixture to a temperature between 40-80 °C with stirring.

-

Slowly add 2,4,5-Trifluorobenzyl chloride to the reaction mixture.

-

Maintain the reaction temperature and continue stirring for a specified period to ensure the completion of the reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product, 2,4,5-Trifluorophenylacetonitrile, using an organic solvent such as dichloromethane.

-

The product can be further purified by distillation or fractional crystallization to achieve a purity of greater than 99.8%.

Mandatory Visualizations

Diagram 1: Synthesis of 2,4,5-Trifluorophenylacetonitrile

Caption: Synthetic pathway for 2,4,5-Trifluorophenylacetonitrile.

Diagram 2: Experimental Workflow for the Synthesis of Sitagliptin Intermediate

Caption: Simplified workflow for Sitagliptin synthesis.

References

An In-depth Technical Guide to Trifluorophenylacetonitrile Isomers

A Note on Isomer Specificity: This guide addresses the molecular structure, properties, and synthesis of trifluorophenylacetonitrile, with a focus on the 2,4,5-trifluorophenylacetonitrile isomer due to the limited availability of specific experimental data for 2,3,5-trifluorophenylacetonitrile in publicly accessible scientific literature. The information presented for the 2,4,5-isomer provides a valuable reference point for researchers and scientists working with related fluorinated phenylacetonitrile compounds.

Molecular Structure and Weight

Trifluorophenylacetonitriles are organofluorine compounds consisting of a trifluorinated benzene ring attached to an acetonitrile group via a methylene bridge. The molecular formula for all trifluorophenylacetonitrile isomers is C₈H₄F₃N, and they share a molecular weight of 171.12 g/mol .[1][2][3] The positioning of the three fluorine atoms on the phenyl ring defines the specific isomer and influences its chemical and physical properties. The structure of 2,4,5-trifluorophenylacetonitrile contains a benzene ring substituted with fluorine atoms at the 2nd, 4th, and 5th positions.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for 2,4,5-trifluorophenylacetonitrile.

| Property | Value |

| Molecular Formula | C₈H₄F₃N |

| Molecular Weight | 171.12 g/mol |

| CAS Number | 220141-74-2 |

| Appearance | Colorless to pale yellow liquid or solid |

| Density | 1.35 g/cm³ |

| Refractive Index | 1.468 |

Note: Data presented is for the 2,4,5-trifluorophenylacetonitrile isomer.

Synthesis of 2,4,5-Trifluorophenylacetonitrile

Experimental Protocol:

A common method for the synthesis of 2,4,5-trifluorophenylacetonitrile involves the reaction of 2,4,5-trifluorobenzyl chloride with a cyaniding agent in an ionic liquid. This method is advantageous due to its mild reaction conditions and the potential for recycling the ionic liquid, making it an environmentally friendly approach.

Materials:

-

2,4,5-trifluorobenzyl chloride

-

Sodium cyanide (or Potassium cyanide)

-

Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate)

Procedure:

-

In a reaction vessel, dissolve 2,4,5-trifluorobenzyl chloride in the ionic liquid.

-

Add the cyaniding agent (e.g., sodium cyanide) to the mixture.

-

Heat the reaction mixture to a temperature between 40-80°C.

-

Maintain the reaction at this temperature with stirring for a specified period to ensure completion.

-

Upon completion, the product, 2,4,5-trifluorophenylacetonitrile, can be separated and purified.

This process offers high purity and stable quality of the final product, making it suitable for applications in pharmaceutical intermediate synthesis.

Experimental Workflow Diagram

Caption: Synthesis workflow for 2,4,5-Trifluorophenylacetonitrile.

Applications in Research and Drug Development

Trifluorophenylacetonitrile derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Synthesis: The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Fluorine's high electronegativity can influence acidity, basicity, and metabolic stability. Therefore, trifluorinated building blocks like 2,4,5-trifluorophenylacetonitrile are utilized in the development of novel therapeutic agents.

-

Agrochemicals: These compounds can also serve as precursors for the synthesis of new herbicides and pesticides.[1]

-

Material Science: The unique properties imparted by fluorine are also of interest in material science for the creation of specialty polymers and other advanced materials.[1]

Due to the electron-withdrawing nature of the fluorine atoms, the phenyl ring is activated towards certain chemical transformations, making these compounds versatile reagents in organic synthesis.

References

An In-depth Technical Guide to the Solubility of 2,3,5-Trifluorophenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3,5-Trifluorophenylacetonitrile

This compound is a fluorinated aromatic nitrile. The presence of three fluorine atoms on the phenyl ring significantly influences its physicochemical properties, including its solubility, due to strong electron-withdrawing effects and alterations in intermolecular forces. Such compounds are of interest in medicinal chemistry and materials science as building blocks for more complex molecules.

Qualitative Solubility of Trifluorophenylacetonitrile Isomers

While quantitative data for this compound is not available, information on the isomeric compound, 2,4,5-Trifluorophenylacetonitrile, offers some insight. Qualitative assessments indicate that 2,4,5-Trifluorophenylacetonitrile is slightly soluble in chloroform and methanol. Another source suggests it is soluble in common organic solvents like ethanol and dichloromethane. The nitrile group contributes to the molecule's polar nature, suggesting solubility in polar organic solvents.[1][2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5] This method involves agitating an excess amount of the solid compound in the solvent for a prolonged period until equilibrium is reached.

Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, toluene)

-

Analytical balance

-

Vials or flasks with secure caps

-

Mechanical shaker or orbital agitator with temperature control[3]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach solid-liquid equilibrium.[3][4] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[3]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To ensure complete removal of undissolved solid, the supernatant can be centrifuged.[6]

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of the dissolved this compound using a validated HPLC or GC method.

-

Data Interpretation: The measured concentration represents the equilibrium solubility of the compound in the specific solvent at the experimental temperature. The process should be repeated at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility and the logical relationship of factors influencing it.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of an organic compound.

Data Presentation

As no quantitative data for this compound could be located, the following table is presented as a template for researchers to populate with their experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Example: Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

Conclusion

This technical guide provides a framework for approaching the solubility of this compound in organic solvents. While specific data is currently unavailable, the provided experimental protocol for the shake-flask method offers a robust and standardized approach for researchers to generate reliable solubility data. This information is fundamental for the successful application of this compound in pharmaceutical and chemical research and development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3,5-Trifluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3,5-Trifluorophenylacetonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established NMR prediction methodologies and a thorough understanding of substituent effects in fluorinated aromatic systems to offer a robust and well-reasoned interpretation of the expected spectral data. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis who may be working with or synthesizing this and related fluorinated aromatic compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established NMR principles and computational models that account for the electronic effects of the fluorine and cyanomethyl substituents on the aromatic ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.10 - 7.30 | ddd (doublet of doublet of doublets) | ⁴J(H-F) ≈ 8-10 Hz, ³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-3 Hz |

| H-6 | 7.35 - 7.55 | ddd (doublet of doublet of doublets) | ³J(H-F) ≈ 8-10 Hz, ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-3 Hz |

| -CH₂CN | 3.80 - 4.00 | t (triplet) | ⁴J(H-F) ≈ 2-4 Hz |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-1 | 115 - 125 | ddd (doublet of doublet of doublets) | ²J(C-F), ³J(C-F), ⁴J(C-F) |

| C-2 | 155 - 165 | d (doublet) | ¹J(C-F) ≈ 240-260 Hz |

| C-3 | 150 - 160 | d (doublet) | ¹J(C-F) ≈ 240-260 Hz |

| C-4 | 105 - 115 | ddd (doublet of doublet of doublets) | ²J(C-F), ³J(C-F) |

| C-5 | 158 - 168 | d (doublet) | ¹J(C-F) ≈ 240-260 Hz |

| C-6 | 110 - 120 | ddd (doublet of doublet of doublets) | ²J(C-F), ³J(C-F) |

| -CH₂CN | 15 - 25 | t (triplet) | ³J(C-F) |

| -CN | 115 - 120 | s (singlet) |

Experimental Protocols

The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can slightly influence chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the sample (final concentration of ~0.05%). TMS is set to 0.00 ppm in both ¹H and ¹³C NMR spectra.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of approximately 220-250 ppm is standard for ¹³C NMR.[2]

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: A logical workflow for the NMR analysis of this compound.

The following diagram illustrates the key structural features and the through-bond coupling relationships that determine the appearance of the NMR spectra.

Caption: Key through-bond J-coupling interactions in this compound.

References

FT-IR Spectral Analysis of 2,3,5-Trifluorophenylacetonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3,5-Trifluorophenylacetonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed look at the vibrational characteristics of this compound, a comprehensive experimental protocol for its analysis, and a summary of its expected spectral data.

Predicted FT-IR Spectral Data

While a definitive experimental spectrum for this compound is not widely published, a predicted spectrum can be constructed based on the characteristic vibrational frequencies of its constituent functional groups. The following table summarizes the expected FT-IR absorption bands, their intensities, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~ 3080 - 3030 | Aromatic C-H | Stretch | Medium to Weak |

| ~ 2960 - 2850 | Aliphatic C-H (CH₂) | Asymmetric and Symmetric Stretch | Medium to Weak |

| ~ 2240 - 2220 | Nitrile (C≡N) | Stretch | Strong, Sharp |

| ~ 1600 - 1585 | Aromatic C=C | Ring Stretch | Medium |

| ~ 1500 - 1400 | Aromatic C=C | Ring Stretch | Medium |

| ~ 1470 - 1430 | Aliphatic C-H (CH₂) | Scissoring (Bending) | Medium |

| ~ 1350 - 1150 | C-F | Stretch | Strong |

| ~ 900 - 675 | Aromatic C-H | Out-of-plane Bending | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous overlapping peaks corresponding to various bending and stretching vibrations of the entire molecule, making definitive assignments in this region complex.

The most prominent and diagnostically significant peak is expected to be the strong, sharp absorption band of the nitrile group (C≡N) in the 2240-2220 cm⁻¹ region.[1][2] The conjugation of the nitrile group with the aromatic ring typically lowers its stretching frequency compared to saturated nitriles.[2] Aromatic compounds also exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ range.[3] The presence of multiple fluorine atoms will give rise to strong C-F stretching bands, typically in the 1350-1150 cm⁻¹ region.

Experimental Protocols

The following protocol details the methodology for obtaining the FT-IR spectrum of this compound, a liquid at room temperature. The Attenuated Total Reflectance (ATR) FT-IR method is recommended due to its minimal sample preparation requirements.[1]

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory

-

This compound sample

-

Pipette or dropper

-

Isopropanol or acetone for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Power on the FT-IR spectrometer and allow it to complete its diagnostic startup sequence. Ensure the ATR accessory is correctly installed in the sample compartment.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone and allow it to dry completely.

-

Acquire a background spectrum to account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.[1]

-

-

Sample Analysis:

-

Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered.[4]

-

Initiate the sample scan. The spectrometer's software will ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction and normalization of the resulting spectrum if necessary.

-

Identify and label the characteristic absorption peaks, paying close attention to the nitrile stretching frequency and the regions corresponding to aromatic and C-F vibrations.

-

For solid samples, alternative preparation methods such as creating a KBr pellet or a Nujol mull can be employed.[5]

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of a chemical sample.

Caption: Workflow for FT-IR Spectral Analysis.

Signaling Pathways and Logical Relationships

The process of FT-IR spectroscopy relies on the fundamental principle of molecular vibrations. The logical relationship from infrared radiation to spectral data is depicted below.

Caption: Principle of FT-IR Spectroscopy.

References

Safety Data for Trifluorophenylacetonitrile Isomers: A Technical Guide for Researchers

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3,5-Trifluorophenylacetonitrile was not publicly available at the time of this writing. The following guide has been compiled using data from SDSs of structurally similar compounds, including other trifluorophenylacetonitrile isomers and related nitriles. This information should be used as a preliminary safety reference only. Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific SDS from their chemical supplier and to conduct a thorough risk assessment before handling this compound.

This guide provides an overview of potential hazards, handling procedures, and emergency protocols associated with trifluorophenylacetonitrile compounds, presented to aid in establishing safe laboratory practices.

Hazard Identification and Classification

Trifluorophenylacetonitrile isomers are generally classified as hazardous materials. Based on data for analogous compounds, the primary hazards are associated with acute toxicity.

GHS Hazard Statements for Analogous Compounds:

Signal Word: Danger[1]

Hazard Pictograms:

-

GHS06: Skull and crossbones (for acute toxicity)

Physical and Chemical Properties

| Property | Value (for 2,4,5-Trifluorophenylacetonitrile) |

| Molecular Formula | C₈H₄F₃N |

| Molecular Weight | 171.12 g/mol [3] |

| Appearance | Clear, colorless to almost colorless liquid[3] |

| CAS Number | 220141-74-2[3] |

Toxicological Information

Detailed toxicological studies for this compound are not available. The toxicological profile is anticipated to be similar to other nitriles, which can release cyanide upon metabolism. The primary routes of exposure are inhalation, ingestion, and skin contact.

| Exposure Route | Potential Health Effects (Based on Analogous Compounds) |

| Inhalation | Toxic or harmful; may cause respiratory irritation.[1][2] |

| Skin Contact | Toxic or harmful; causes skin irritation.[1][2][3] |

| Eye Contact | Causes serious eye irritation.[1][2] |

| Ingestion | Toxic or harmful.[1][2] |

Symptoms of overexposure may include irritation to the skin, eyes, and respiratory tract. In severe cases of poisoning, symptoms could include nausea, vomiting, and unconsciousness.[1]

Handling and Storage

Safe handling and storage are crucial to minimize exposure risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Avoid contact with skin and eyes.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a cool, well-ventilated area.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

First-Aid and Emergency Procedures

In case of exposure, immediate medical attention is required.[1]

| Exposure | First-Aid Measures (Based on Analogous Compounds) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2] |

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific hazards: In a fire, toxic fumes may be emitted, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen cyanide, and hydrogen fluoride.[1]

-

Protective equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Experimental Protocols and Workflows

The following diagrams illustrate generalized workflows for handling and responding to incidents involving trifluorophenylacetonitrile compounds.

Caption: General laboratory workflow for handling trifluorophenylacetonitriles.

Caption: Emergency response workflow for a small chemical spill.

This guide is intended to promote a culture of safety and preparedness. Always prioritize obtaining the official Safety Data Sheet for any chemical before use.

References

A Technical Guide to 2,3,5-Trifluorophenylacetonitrile and Its Isomers: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5-Trifluorophenylacetonitrile, also known as 2,3,5-Trifluorobenzyl cyanide. Due to the limited availability of detailed experimental data for the 2,3,5-isomer, this document leverages data and protocols from its closely related and more extensively studied isomer, 2,4,5-Trifluorophenylacetonitrile, to provide representative insights into the synthesis, properties, and potential applications of this class of compounds.

Chemical Identity and Synonyms

Trifluorophenylacetonitriles are a class of organofluorine compounds that serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Below is a table summarizing the known synonyms for this compound and its common isomer, 2,4,5-Trifluorophenylacetonitrile.

| Systematic Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2,3,5-Trifluorobenzyl cyanide | 243666-14-0[1] | C₈H₄F₃N | 171.12 g/mol |

| 2,4,5-Trifluorophenylacetonitrile | 2,4,5-Trifluorobenzyl cyanide; Benzeneacetonitrile, 2,4,5-trifluoro- | 220141-74-2[2][3][4][5] | C₈H₄F₃N | 171.12 g/mol [2][3][4][5] |

Synthesis of Trifluorophenylacetonitriles

Representative Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetonitrile[1]

This protocol is adapted from the synthesis of 2,4,5-Trifluorophenylacetonitrile and serves as a likely applicable method for the 2,3,5-isomer with appropriate modifications of starting materials.

Materials:

-

2,4,5-Trifluorobenzyl chloride

-

Sodium cyanide (or Potassium cyanide)

-

Ionic Liquid (e.g., 1-Butyl-3-methylimidazolium hexafluorophosphate)

-

Acetonitrile

-

Four-necked reaction flask

-

Stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a 250 ml four-necked reaction flask, add 200 ml of the ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate).

-

Add 36.1 g (0.2 mol) of 2,4,5-trifluorobenzyl chloride to the flask.

-

While stirring, add 11.3 g (0.231 mol) of solid, pulverized sodium cyanide.

-

Heat the reaction mixture to 70°C and maintain for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product twice with 100 ml of acetonitrile.

-

Dry the combined extracts and purify by distillation to obtain 2,4,5-trifluorophenylacetonitrile.

Quantitative Data (for 2,4,5-Trifluorophenylacetonitrile): [1]

| Parameter | Value |

| Yield | 83.6% |

| Purity | 99.8% |

| ¹H NMR (CDCl₃, 500Hz) δ | 3.74 (s, 2H), 7.01 (m, 1H), 7.30 (m, 1H) |

Physicochemical and Spectroscopic Data

Detailed spectroscopic data for this compound is scarce. However, the following table includes available data for the 2,4,5-isomer, which can be considered representative for this class of compounds.

| Property | 2,4,5-Trifluorophenylacetonitrile |

| Appearance | Colorless to pale yellow liquid or solid[3] |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| ¹H NMR (CDCl₃, 500Hz) δ | 3.74 (s, 2H), 7.01 (m, 1H), 7.30 (m, 1H)[1] |

| IR (cm⁻¹) | The nitrile group (-C≡N) typically shows a sharp absorption band in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching is expected above 3000 cm⁻¹, and C-F stretching in the 1000-1400 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 171. |

Applications in Drug Development and Research

Trifluorinated organic molecules are of significant interest in medicinal chemistry and agrochemical research. The incorporation of fluorine atoms can enhance a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its membrane permeability.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

While specific applications for this compound are not well-documented, its structural motif suggests its potential as a key intermediate in the synthesis of novel bioactive compounds. Fluorinated benzyl cyanides are precursors to a variety of functional groups, including phenylacetic acids, phenethylamines, and amides, which are common pharmacophores.

Experimental and Logical Diagrams

General Synthesis Pathway for Trifluorophenylacetonitriles

The following diagram illustrates the general synthetic route to trifluorophenylacetonitriles from the corresponding trifluorobenzyl chloride.

Caption: General reaction scheme for the synthesis of trifluorophenylacetonitriles.

Experimental Workflow for Synthesis and Purification

The logical workflow for the synthesis and purification of trifluorophenylacetonitriles is depicted below.

References

- 1. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]

- 4. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]

- 5. 2,4,5-Trifluorophenylacetonitrile | 220141-74-2 [chemicalbook.com]

Navigating the Sourcing of 2,3,5-Trifluorophenylacetonitrile: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of specific chemical intermediates is a critical step in the discovery pipeline. This guide provides a technical overview of the commercial landscape for 2,3,5-Trifluorophenylacetonitrile, a fluorinated organic compound of interest in medicinal chemistry and materials science. Due to the specificity of this isomer, this guide also addresses the availability of its more common structural isomer, 2,4,5-Trifluorophenylacetonitrile, and provides relevant synthesis protocols.

Introduction to Trifluorophenylacetonitrile Isomers

Trifluorophenylacetonitrile isomers are valuable building blocks in organic synthesis. The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's reactivity, stability, and physicochemical properties. These characteristics make it a useful precursor for synthesizing more complex molecules, including pharmaceutical agents and agrochemicals, where fluorine incorporation can enhance metabolic stability and binding affinity.

While various isomers exist, their commercial availability can differ significantly. Our research indicates that this compound is a rare and not commonly listed commercial product. In contrast, the 2,4,5-isomer is readily available from multiple suppliers.

Commercial Availability

This compound: Direct commercial listings for this compound are exceedingly rare. One potential specialized manufacturer, JRD Fluorochemicals , has been noted to list this specific isomer.[1][2] However, a dedicated CAS number is not readily available in public databases, and researchers are advised to contact the company directly for availability, purity, and quantity information.

2,4,5-Trifluorophenylacetonitrile (CAS: 220141-74-2): Given the limited availability of the 2,3,5-isomer, researchers may consider the 2,4,5-isomer as a potential alternative or starting point for custom synthesis. It is widely available from various chemical suppliers.

Supplier and Technical Data Summary

The following tables summarize the technical specifications and a selection of commercial suppliers for the more accessible 2,4,5-Trifluorophenylacetonitrile.

Table 1: Technical Data for Trifluorophenylacetonitrile Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Found | C₈H₄F₃N | 171.12 |

| 2,4,5-Trifluorophenylacetonitrile | 220141-74-2[1][3][4][5][6] | C₈H₄F₃N[1][3][4][5][6] | 171.12[1][3][4][5][6] |

Table 2: Commercial Suppliers of 2,4,5-Trifluorophenylacetonitrile (CAS: 220141-74-2)

| Supplier | Purity | Available Quantities |

| Synquest Labs | 97%[7] | Inquire for pricing (POA) |

| Vulcanchem | Inquire | Research to bulk quantities |

| ChemicalBook | 98%, 99%[6] | Grams to Kilograms |

| CymitQuimica | 97.0% and other grades[3] | Multiple listings from grams |

| Santa Cruz Biotechnology | Inquire | Research quantities |

| JRD Fluorochemicals | Inquire | Research to development scale[2] |

Experimental Protocols: Synthesis of Trifluorophenylacetonitrile

Representative Synthesis of 2,4,5-Trifluorophenylacetonitrile[8]

This method is based on a patented process utilizing an ionic liquid as the solvent, which facilitates the reaction and product purification.

Materials:

-

2,4,5-Trifluorobenzyl chloride (1.0 eq)

-

Sodium cyanide (1.1 - 1.2 eq)

-

Ionic Liquid (e.g., 1-n-butyl-3-methylimidazolium hexafluorophosphate)

-

Acetonitrile (for extraction)

Equipment:

-

Four-neck reaction flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Heating mantle

Procedure:

-

Charge the reaction flask with the ionic liquid (e.g., ~5-10 mL per gram of benzyl chloride).

-

Add the 2,4,5-Trifluorobenzyl chloride (1.0 eq) to the ionic liquid.

-

With stirring, add solid, powdered sodium cyanide (1.15 eq).

-

Heat the reaction mixture to 70°C for approximately 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product from the ionic liquid using acetonitrile (e.g., 2x volumes of the reaction mixture).

-

Combine the acetonitrile extracts, dry with a suitable drying agent (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be further purified by distillation or rectification to yield 2,4,5-Trifluorophenylacetonitrile with a purity of >99%.[8]

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical procurement workflow for specialty chemicals and the representative synthesis pathway described above.

Caption: Procurement workflow for a specialty chemical.

Caption: Representative synthesis of 2,4,5-Trifluorophenylacetonitrile.

References

- 1. rdchemicals.com [rdchemicals.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]

- 6. 2,4,5-Trifluorophenylacetonitrile | 220141-74-2 [chemicalbook.com]

- 7. CAS 220141-74-2 | 3737-3-45 | MDL MFCD00061220 | 2-(2,4,5-Trifluorophenyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]

- 8. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Storage and Handling of 2,3,5-Trifluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the storage and handling of 2,3,5-Trifluorophenylacetonitrile based on available safety data for structurally related compounds. While specific data for this isomer is limited, the recommendations herein are derived from best practices for similar fluorinated phenylacetonitrile derivatives. Users should always consult the most current Safety Data Sheet (SDS) provided by their supplier and conduct their own risk assessments.

Introduction

This compound is a fluorinated aromatic nitrile that serves as a valuable intermediate in pharmaceutical and agrochemical research and development. The presence of multiple fluorine atoms on the phenyl ring imparts unique chemical properties that can influence molecular interactions and metabolic stability in drug candidates. Proper storage and handling of this compound are critical to ensure its stability, prevent accidents, and protect the health and safety of laboratory personnel.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its safe handling. The following table summarizes key physical and chemical data, primarily based on information for the closely related isomer, 2,4,5-Trifluorophenylacetonitrile.

| Property | Value | Reference |

| Chemical Formula | C₈H₄F₃N | [1][2] |

| Molecular Weight | 171.12 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless liquid or solid | [4] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

Hazard Identification and Safety Precautions

Trifluorophenylacetonitrile derivatives are generally classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

3.1. GHS Hazard Classification (Based on related compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Data synthesized from SDS of related compounds.[5]

3.2. Recommended Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[6] |

| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile rubber).[6] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling outside of a fume hood or for spill cleanup.[5] |

| Skin and Body Protection | A lab coat or chemical-resistant apron.[5] |

Storage and Handling Procedures

Adherence to proper storage and handling protocols is paramount for maintaining the integrity of this compound and ensuring a safe laboratory environment.

4.1. Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a refrigerator at 2-8°C.[3] |

| Atmosphere | Store in a cool, well-ventilated, and dry area.[5][6] |

| Container | Keep in the original, tightly sealed container.[5][6] |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[5][6] |

4.2. Handling Workflow

The following diagram illustrates the recommended workflow for safely handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

| Situation | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[5] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Combustion may produce toxic fumes of hydrogen cyanide, nitrogen oxides, carbon oxides, and hydrogen fluoride.[5][6] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[5]

This guide is intended for informational purposes only and should not be substituted for professional safety advice or the information provided in a substance-specific Safety Data Sheet. Always prioritize a culture of safety within the laboratory.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2,3,5-Trifluorophenylacetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,5-Trifluorophenylacetonitrile is a fluorinated aromatic nitrile that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms on the phenyl ring is known to significantly influence the molecule's chemical and physical properties, including its thermal stability. An understanding of the thermal stability and degradation profile of this compound is critical for its safe handling, storage, and use in chemical synthesis, particularly at elevated temperatures. This technical guide provides an overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a hypothetical degradation pathway.

Predicted Thermal Stability and Degradation Products

Based on the analysis of related compounds, the thermal degradation of this compound is anticipated to occur at elevated temperatures. The strong carbon-fluorine bonds generally impart high thermal stability to aromatic compounds. However, the nitrile group and the methylene bridge are potential sites for thermal decomposition.

Upon heating, it is expected that this compound will eventually decompose, yielding a mixture of gaseous products. The predicted primary hazardous decomposition products, based on the elemental composition and data from similar fluorinated and nitrile-containing compounds, are outlined in Table 1.

Data Presentation

Table 1: Predicted Hazardous Decomposition Products of this compound

| Predicted Product | Chemical Formula | Rationale |

| Nitrogen Oxides | NOx (NO, NO2) | Common decomposition products from nitrogen-containing organic compounds under oxidative conditions. |

| Carbon Monoxide | CO | Incomplete combustion product. |

| Carbon Dioxide | CO2 | Complete combustion product. |

| Hydrogen Fluoride | HF | Expected product from the decomposition of fluorinated organic compounds. |

| Hydrogen Cyanide | HCN | A common thermal decomposition product of nitriles. The parent compound, phenylacetonitrile, is known to emit toxic fumes of hydrogen cyanide upon decomposition[1]. |

| Various Fluorinated Aromatic Fragments | CₓHᵧF₂Nₐ | Incomplete decomposition may lead to the formation of various smaller fluorinated organic molecules. |

Quantitative thermal analysis data for this compound is not available. However, a typical presentation of such data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is shown in Table 2 for illustrative purposes.

Table 2: Illustrative Thermal Analysis Data for a Substituted Phenylacetonitrile

| Parameter | Value (°C) | Technique | Conditions |

| Onset Decomposition Temperature (Tonset) | 250 - 350 | TGA | 10 °C/min, Nitrogen atmosphere |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 400 | TGA/DTG | 10 °C/min, Nitrogen atmosphere |

| Mass Loss at 500 °C | 80 - 95% | TGA | 10 °C/min, Nitrogen atmosphere |

| Melting Point (Tm) | 50 - 70 | DSC | 10 °C/min, Nitrogen atmosphere |

| Exothermic Decomposition Peak | 350 - 450 | DSC | 10 °C/min, Nitrogen atmosphere |

Note: The values in Table 2 are hypothetical and serve only to illustrate how experimental data for this compound would be presented.

Experimental Protocols

To determine the thermal stability and degradation profile of this compound, a series of standard thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and exothermic or endothermic decomposition events.

Methodology:

-

A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical compounds produced during the thermal decomposition of this compound.

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (e.g., determined from TGA results) in an inert atmosphere (e.g., helium).

-

The volatile decomposition products are swept directly into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the decomposition mixture.

-

The separated components are then introduced into a mass spectrometer (MS), which provides mass spectra for the identification of each compound by comparison with spectral libraries and fragmentation patterns.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for determining the thermal stability and degradation profile.

Hypothetical Degradation Pathway

Caption: A hypothetical thermal degradation pathway for this compound.

References

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 2,3,5-Trifluorophenylacetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,3,5-Trifluorophenylacetonitrile, also known as 2,3,5-Trifluorobenzyl cyanide, is a fluorinated organic compound. Fluorinated synthons are of significant interest in medicinal chemistry and materials science, as the introduction of fluorine atoms can modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Phenylacetonitrile derivatives, in particular, are valuable precursors for a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2]

This document provides a detailed protocol for the synthesis of this compound via a nucleophilic substitution reaction. The method involves the reaction of 2,3,5-Trifluorobenzyl bromide with sodium cyanide, a common and effective route for the preparation of benzyl cyanides.[2]

Experimental Protocol

Reaction Scheme:

Materials and Equipment:

-

2,3,5-Trifluorobenzyl bromide (C₇H₄BrF₃, MW: 225.01 g/mol )[3]

-

Sodium cyanide (NaCN, MW: 49.01 g/mol )

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

!! SAFETY PRECAUTION !! : Sodium cyanide is extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2] It reacts with acids to produce highly toxic hydrogen cyanide gas. This experiment must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All cyanide-contaminated waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (2.4 g, 49.0 mmol, 1.1 eq).

-

Addition of Solvent and Reactant: Add 40 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes. In a single portion, add 2,3,5-Trifluorobenzyl bromide (10.0 g, 44.4 mmol, 1.0 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 70°C using a heating mantle. Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of water. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[4]

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Formula | MW ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

| 2,3,5-Trifluorobenzyl bromide | C₇H₄BrF₃ | 225.01[3] | 10.0 | 44.4 | 1.0 |

| Sodium Cyanide | NaCN | 49.01 | 2.4 | 49.0 | 1.1 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | Solvent |

Visualization of Experimental Workflow

References

Application Note and Protocol for the Laboratory-Scale Synthesis of 2,3,5-Trifluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,3,5-Trifluorophenylacetonitrile, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is a two-step process commencing with the bromination of 2,3,5-trifluorobenzyl alcohol to yield 2,3,5-trifluorobenzyl bromide, followed by a nucleophilic substitution with sodium cyanide to produce the target compound. This protocol is adapted from established methods for analogous fluorinated phenylacetonitriles due to the absence of a specific published procedure for the 2,3,5-trifluoro isomer.

Introduction

Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a key building block for the synthesis of more complex molecules in these fields. The protocol described herein provides a reliable method for its preparation on a laboratory scale.

Reaction Scheme

The overall synthetic pathway is as follows:

Step 1: Synthesis of 2,3,5-Trifluorobenzyl Bromide

Step 2: Synthesis of this compound

Experimental Protocols

Materials and Equipment

-

Reagents: 2,3,5-Trifluorobenzyl alcohol, Phosphorus tribromide (PBr₃), Dichloromethane (DCM, anhydrous), Toluene (anhydrous), Sodium cyanide (NaCN), Dimethylformamide (DMF, anhydrous), Ethyl acetate, Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄), Deionized water.

-

Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, reflux condenser, separatory funnel, rotary evaporator, standard laboratory glassware, personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: Synthesis of 2,3,5-Trifluorobenzyl Bromide (Adapted from a general procedure for benzyl bromides)

-

Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3,5-trifluorobenzyl alcohol (10.0 g, 61.7 mmol) in anhydrous toluene (100 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of phosphorus tribromide (6.68 g, 24.7 mmol) in anhydrous toluene (20 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2,3,5-trifluorobenzyl bromide.

Protocol 2: Synthesis of this compound (Adapted from the synthesis of 3-Bromo-5-fluorophenylacetonitrile)[1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a suspension of sodium cyanide (3.32 g, 67.7 mmol) in a mixture of dimethylformamide (50 mL) and water (5 mL).

-

Reagent Addition: To this suspension, add a solution of the crude 2,3,5-trifluorobenzyl bromide (assuming 100% conversion from the previous step, ~13.9 g, 61.7 mmol) in dimethylformamide (20 mL).

-

Reaction: Heat the reaction mixture to 75 °C and maintain this temperature for 3 hours.

-

Workup: Cool the reaction to room temperature and partition between ethyl acetate (100 mL) and 2.5% w/v aqueous sodium bicarbonate (150 mL). Separate the aqueous layer and extract it with another portion of ethyl acetate (50 mL).

-

Washing: Combine the organic extracts and wash them with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of this compound.

| Step | Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| 1 | 2,3,5-Trifluorobenzyl alcohol | C₇H₅F₃O | 162.11 | 0.0617 | 10.0 | 2,3,5-Trifluorobenzyl bromide | C₇H₄BrF₃ | 225.01 | 13.9 |

| 1 | Phosphorus tribromide | PBr₃ | 270.69 | 0.0247 | 6.68 | ||||

| 2 | 2,3,5-Trifluorobenzyl bromide (crude) | C₇H₄BrF₃ | 225.01 | 0.0617 | ~13.9 | This compound | C₈H₄F₃N | 171.12 | 10.56 |

| 2 | Sodium cyanide | NaCN | 49.01 | 0.0677 | 3.32 |

Safety Precautions

-

Phosphorus tribromide is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Sodium cyanide is highly toxic if ingested, inhaled, or in contact with skin. All manipulations should be performed in a well-ventilated fume hood. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

-

2,3,5-Trifluorobenzyl bromide is a lachrymator and should be handled with care in a fume hood.

-

Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

Visualization of Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Trifluorophenylacetonitrile Isomers in Organic Synthesis

To the User: Extensive research for "2,3,5-Trifluorophenylacetonitrile" has revealed a significant lack of detailed, publicly available information regarding its specific applications, experimental protocols, and role as a building block in organic synthesis. While its existence is noted by some chemical suppliers, comprehensive scientific literature or patents detailing its use are not readily accessible.

In contrast, the isomeric compound, 2,4,5-Trifluorophenylacetonitrile , is a well-documented and widely utilized building block in medicinal chemistry and agrochemical development. Therefore, the following application notes and protocols are provided for 2,4,5-Trifluorophenylacetonitrile as a representative and thoroughly characterized example of a trifluorophenylacetonitrile isomer in organic synthesis.

Application Notes for 2,4,5-Trifluorophenylacetonitrile

Compound: 2,4,5-Trifluorophenylacetonitrile CAS Number: 220141-74-2[1][2][3] Molecular Formula: C₈H₄F₃N[1][2][3] Molecular Weight: 171.12 g/mol [1]

Overview

2,4,5-Trifluorophenylacetonitrile is a versatile chemical intermediate valued for its unique electronic properties and reactivity, making it a key component in the synthesis of complex organic molecules.[2] The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's stability and electrophilic character.[1] This compound typically appears as a colorless to pale yellow liquid or solid and is soluble in polar organic solvents.[2]

Key Applications

-

Pharmaceutical Research: It serves as a crucial precursor for the synthesis of fluorinated pharmaceutical agents.[1] The trifluorophenyl moiety is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

-

Agrochemical Development: This building block is utilized in the creation of novel herbicides and pesticides.[1]

-

Material Science: It is also employed in the design of advanced fluorinated polymers and other materials.[1]

Chemical Reactivity

The structure of 2,4,5-Trifluorophenylacetonitrile, featuring a trifluorinated benzene ring and a nitrile group attached to a methylene bridge, allows for several types of chemical transformations:

-

Nucleophilic Substitution: The compound is reactive towards nucleophilic substitution reactions.[1]

-

Formation of Complex Aromatics and Heterocycles: It is a suitable starting material for constructing more complex aromatic or heterocyclic compounds.[1]

-

Intermediate for Glucovance: Notably, it is a key intermediate in the synthesis of treatments like Glucovance.

Experimental Protocols

Synthesis of 2,4,5-Trifluorophenylacetonitrile

A patented method describes the synthesis of 2,4,5-Trifluorophenylacetonitrile from 2,4,5-trifluoro-benzyl chloride and a cyaniding agent in an ionic liquid. This method is highlighted for its mild reaction conditions, high product purity, and potential for industrial-scale production.[4]

Reaction Scheme:

Caption: Synthesis of 2,4,5-Trifluorophenylacetonitrile.

General Procedure:

The synthesis involves the reaction of 2,4,5-trifluoro-benzyl chloride with a cyaniding agent, such as sodium cyanide or potassium cyanide, in an ionic liquid.[4] The use of an ionic liquid as the solvent is a key feature of this process.[4]

Quantitative Data from Synthesis Protocol

The following table summarizes the results from various embodiments of the patented synthesis method.[4]

| Cyaniding Agent | Ionic Liquid | Molar Ratio (Chloride:Cyanide) | Temperature (°C) | Yield (%) | Purity (%) |

| Sodium Cyanide | [BMIm]PF₆ | 1:1.5 | 40-80 | ~77 | >99 |

| Potassium Cyanide | [BMIm]PF₆ | 1:1.5 | 40-80 | 76.6 | 99.2 |

| Sodium Cyanide | [BMIm]BF₄ | 1:1.5 | 40-80 | 76.3 | 97.1 |

| Sodium Cyanide | [BMIm]SO₃CF₃ | 1:1.5 | 40-80 | 73.1 | 93.5 |

| Sodium Cyanide | [EMIm]BF₄ | 1:1.5 | 40-80 | 73.4 | 98.3 |

| Sodium Cyanide | [BMIm]PF₆ | 1:2.6 | 40-80 | 80.7 | 98.1 |

| Sodium Cyanide | [BMIm]PF₆ | 1:1.3 | 40-80 | 77.8 | 98.4 |

| Sodium Cyanide | [BMIm]PF₆ | 1:1.5 | 90 | 78.7 | 98.4 |

Detailed Experimental Protocol (Exemplary)

-

Charging the Reactor: In a suitable reactor, charge the ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIm]PF₆).

-

Adding Reactants: Add 2,4,5-trifluoro-benzyl chloride and sodium cyanide to the ionic liquid. A preferred molar ratio of 2,4,5-trifluoro-benzyl chloride to the cyaniding agent is 1:1 to 1:1.5.[4]

-

Reaction Conditions: Heat the mixture to a temperature between 40-80 °C and stir.[4]

-

Reaction Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., GC, TLC).

-

Work-up and Purification: Upon completion, the product can be separated and purified. The patent suggests a purification process involving distillation followed by fractional crystallization to achieve a purity of over 99.8%.[4]

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of 2,4,5-Trifluorophenylacetonitrile to its application as a building block.

Caption: Workflow of 2,4,5-Trifluorophenylacetonitrile.

References

Application Notes and Protocols: The Role of Trifluorophenylacetonitrile Isomers in Medicinal Chemistry

Note to the Reader: Extensive research for the medicinal chemistry applications of 2,3,5-Trifluorophenylacetonitrile did not yield specific information regarding its use in the development of therapeutic agents. However, its structural isomer, 2,4,5-Trifluorophenylacetonitrile , is a well-documented and crucial building block in the synthesis of the potent antidiabetic drug, Sitagliptin .